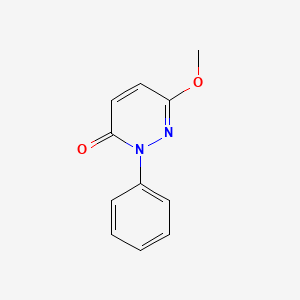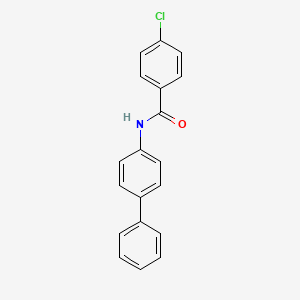![molecular formula C18H19BrN2O4 B5410256 N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5410256.png)
N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide, commonly known as BDMC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BDMC belongs to the class of benzimidazole derivatives that have been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antioxidant properties.
Mechanism of Action
The mechanism of action of BDMC involves its interaction with various cellular targets, including enzymes, receptors, and signaling pathways. BDMC has been found to inhibit the activity of various enzymes, including topoisomerase II, proteasome, and histone deacetylase, which play a crucial role in cancer cell survival and proliferation. BDMC also interacts with various receptors, including estrogen receptor and androgen receptor, which are known to play a crucial role in the development and progression of breast and prostate cancer, respectively. Moreover, BDMC modulates various signaling pathways, including NF-κB and MAPK signaling pathways, which are known to play a crucial role in the regulation of inflammation and cancer cell survival.
Biochemical and Physiological Effects:
BDMC exhibits various biochemical and physiological effects, including antitumor, anti-inflammatory, and antimicrobial activities. BDMC induces cancer cell death by activating apoptotic pathways and inhibiting cell proliferation and migration. Moreover, BDMC exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. BDMC also exhibits antimicrobial activity by disrupting the cell membrane and inhibiting DNA replication and protein synthesis.
Advantages and Limitations for Lab Experiments
The advantages of using BDMC in lab experiments include its potent antitumor, anti-inflammatory, and antimicrobial activities, which make it a promising candidate for drug development. Moreover, BDMC exhibits synergistic activity with conventional chemotherapy and antibiotics, thereby enhancing their efficacy against drug-resistant cancer cells and bacteria. However, the limitations of using BDMC in lab experiments include its low solubility, which may affect its bioavailability and pharmacokinetics. Moreover, BDMC may exhibit off-target effects and toxicity at high doses, which may limit its clinical applications.
Future Directions
The future directions of BDMC research include the development of novel formulations and delivery systems to improve its solubility and bioavailability. Moreover, the identification of its specific cellular targets and mechanisms of action may help to optimize its therapeutic efficacy and minimize its off-target effects. Furthermore, the evaluation of its safety and efficacy in preclinical and clinical trials may provide valuable insights into its clinical applications and potential as a therapeutic agent.
Synthesis Methods
The synthesis of BDMC involves the reaction of 4-methoxybenzenecarboximidamide with 4-bromo-3,5-dimethylphenol and acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds via nucleophilic substitution and acetylation to yield BDMC as a white crystalline solid with a melting point of 215-217°C. The purity and yield of BDMC can be improved by recrystallization and column chromatography, respectively.
Scientific Research Applications
BDMC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. In cancer research, BDMC has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. BDMC induces cancer cell death by activating apoptotic pathways and inhibiting cell proliferation and migration. Moreover, BDMC has been shown to sensitize cancer cells to chemotherapy and radiotherapy, thereby enhancing their efficacy.
In inflammation research, BDMC has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. BDMC also suppresses the activation of NF-κB and MAPK signaling pathways, which are known to play a crucial role in the regulation of inflammation.
In microbial infections research, BDMC has been found to exhibit potent antimicrobial activity against a wide range of pathogenic bacteria and fungi. BDMC inhibits the growth and biofilm formation of bacteria by disrupting their cell membrane and inhibiting their DNA replication and protein synthesis. Moreover, BDMC has been shown to exhibit synergistic activity with conventional antibiotics, thereby enhancing their efficacy against drug-resistant bacteria.
properties
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4/c1-11-8-15(9-12(2)17(11)19)24-10-16(22)25-21-18(20)13-4-6-14(23-3)7-5-13/h4-9H,10H2,1-3H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGWDWDTXGJUKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)ON=C(C2=CC=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)O/N=C(/C2=CC=C(C=C2)OC)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5410179.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5410184.png)
![ethyl 2-[4-(benzyloxy)-3-methoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5410185.png)
![6-hydroxy-5-nitro-2-[2-(1-propyl-1H-indol-3-yl)vinyl]-4(3H)-pyrimidinone](/img/structure/B5410192.png)
![2-[methyl(2-phenylethyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B5410200.png)
![N-{3-[(4-methylbenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5410202.png)
![2-cyclohexyl-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]acetamide](/img/structure/B5410204.png)
![[5-(1-cyclopentyl-1H-imidazol-2-yl)-2-ethoxyphenyl]methanol](/img/structure/B5410229.png)
![N-[1-(2,4-dimethylphenyl)propyl]propanamide](/img/structure/B5410232.png)
![2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethanol](/img/structure/B5410247.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B5410260.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5410263.png)
